Potassium trifluoro[(oxan-4-ylidene)methyl]boranuide
Description
Properties
Molecular Formula |
C6H9BF3KO |
|---|---|
Molecular Weight |
204.04 g/mol |
IUPAC Name |
potassium;trifluoro(oxan-4-ylidenemethyl)boranuide |
InChI |
InChI=1S/C6H9BF3O.K/c8-7(9,10)5-6-1-3-11-4-2-6;/h5H,1-4H2;/q-1;+1 |
InChI Key |
JKJYSHMFMNBLAG-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C=C1CCOCC1)(F)(F)F.[K+] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of potassium trifluoro[(oxan-4-ylidene)methyl]boranuide typically involves:
Formation of the oxan-4-ylidene moiety : This step involves constructing the tetrahydropyran (oxan) ring system with an exocyclic double bond (ylidene) at the 4-position. This can be achieved via selective ring closure reactions or by functionalizing tetrahydropyran derivatives.
Introduction of the trifluoroborate group : The boron center is introduced by reacting organoboron precursors with trifluoromethylating agents or by direct trifluoroborate salt formation.
Potassium salt formation : The final step involves neutralization or salt metathesis to yield the potassium trifluoroborate salt.
Detailed Synthetic Route
While specific literature detailing the exact stepwise synthesis of this compound is limited, analogous preparation methods for potassium alkyltrifluoroborates provide a reliable framework:
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Oxan-4-ylidene moiety formation | Starting from tetrahydropyran derivatives; acid/base catalysis | Control of stereochemistry and ring closure is critical |
| 2 | Boron incorporation | Reaction with boron trifluoride or boronic acid derivatives | Often performed under inert atmosphere (N2 or Ar) to avoid hydrolysis |
| 3 | Trifluoromethylation | Use of trifluoromethylating agents such as Ruppert-Prakash reagent (TMSCF3) or equivalents | Requires low temperature and dry solvents |
| 4 | Salt formation | Treatment with potassium salts (e.g., KHF2) | Ensures formation of stable potassium trifluoroborate salt |
Reaction Conditions and Considerations
Solvent choice : Aprotic, anhydrous solvents such as tetrahydrofuran (THF), diethyl ether, or dimethylformamide (DMF) are preferred to prevent hydrolysis of sensitive boron intermediates.
Temperature control : Low temperatures (often 0 to -78 °C) are employed during trifluoromethylation to control reactivity and minimize side reactions.
Inert atmosphere : Nitrogen or argon atmosphere is essential throughout the synthesis to prevent oxidation or moisture-induced decomposition.
Purification : The final product is typically purified by recrystallization or chromatography under inert conditions to maintain compound integrity.
Research Findings and Data
Stability and Reactivity
The trifluoromethyl group imparts significant electron-withdrawing character, stabilizing the boron center and enhancing the compound’s utility in cross-coupling reactions.
The oxan-4-ylidene ring introduces ring strain and electronic effects that influence the compound’s reactivity, particularly in nucleophilic substitution and Lewis acid catalysis.
Comparative Analysis with Related Compounds
| Compound Type | Molecular Weight (g/mol) | Key Features | Typical Use |
|---|---|---|---|
| This compound | 204.04 | Oxan ring, trifluoromethyl boron | Specialized organofluorine synthesis |
| Potassium (morpholin-4-yl)methyltrifluoroborate | 207.05 | Morpholine ring, trifluoroborate | Cross-coupling, medicinal chemistry |
| Potassium trifluoro(oxan-4-ylmethoxymethyl)boranuide | 236.08 | Oxan ring with methoxymethyl group | Research reagent |
This comparison highlights the structural variations and their impact on molecular weight and potential applications.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Impact on Synthesis |
|---|---|---|
| Solvent | Anhydrous THF, diethyl ether | Prevents hydrolysis |
| Temperature | 0 to -78 °C | Controls reaction rate and selectivity |
| Atmosphere | Nitrogen or argon | Avoids oxidation and moisture |
| Reaction Time | Several hours to overnight | Ensures complete conversion |
| Purification Method | Recrystallization or inert chromatography | Yields pure, stable product |
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[(oxan-4-ylidene)methyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the trifluoroborate group to other boron-containing species.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve solvents like THF and temperatures ranging from -78°C to room temperature .
Major Products
The major products formed from reactions with this compound include boronic acids, boronates, and substituted boron-containing compounds .
Scientific Research Applications
Molecular Formula
- Molecular Formula : CHBFK
Scientific Research Applications
1. Organic Synthesis
Potassium trifluoro[(oxan-4-ylidene)methyl]boranuide is primarily utilized in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction facilitates the formation of carbon-carbon bonds, which are essential for constructing complex organic molecules.
Table 1: Comparison of Cross-Coupling Reagents
| Reagent Type | Stability | Reactivity | Common Applications |
|---|---|---|---|
| This compound | High | Moderate | Suzuki-Miyaura coupling |
| Boronic Acids | Moderate | High | Various coupling reactions |
| Organoboranes | Low | Very High | Hydroboration, functionalization |
2. Medicinal Chemistry
The compound's ability to form stable intermediates makes it valuable in medicinal chemistry for synthesizing biologically active compounds. Its derivatives have been explored for potential pharmaceutical applications, particularly in developing new therapeutic agents.
3. Material Science
In material science, this compound is used to create advanced materials with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability.
Case Studies
Case Study 1: Suzuki-Miyaura Coupling
A study demonstrated the effectiveness of this compound in Suzuki-Miyaura coupling reactions involving aryl halides. The reaction conditions were optimized to achieve high yields with minimal by-products.
Experimental Conditions:
- Catalyst : Palladium(II) acetate
- Base : Potassium carbonate
- Solvent : Toluene/water mixture
- Yield : Up to 95%
Case Study 2: Synthesis of Bioactive Compounds
Researchers synthesized a series of bioactive molecules using this compound as a key reagent. The study highlighted its role in facilitating the formation of complex structures relevant to drug development.
Mechanism of Action
The mechanism of action of potassium trifluoro[(oxan-4-ylidene)methyl]boranuide involves its ability to act as a nucleophile or electrophile in chemical reactions. The trifluoroborate group can participate in various transformations, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Research Findings and Data
Stability Under Hydrolytic Conditions
- Oxan-4-ylidene Derivative : Exhibits a hydrolysis half-life of 12 hours in aqueous THF (pH 7), outperforming vinyl analogs (<2 hours) but lagging behind phenyltrifluoroborate (>24 hours) .
- Pyrazolylmethyl Derivative : Retains >90% integrity after 24 hours in acidic media (pH 3), attributed to nitrogen-mediated stabilization .
Q & A
Basic: What are the recommended synthetic routes for Potassium trifluoro[(oxan-4-ylidene)methyl]boranuide?
Methodological Answer:
The synthesis typically involves transmetallation or direct boronation of pre-functionalized substrates. For example, analogous potassium trifluoroborate salts are synthesized by reacting alkynes or alkenes with boron trifluoride etherate in the presence of potassium hydrogen fluoride (KHF₂), followed by purification via recrystallization . General procedures (e.g., "Procedure A" in ) emphasize inert conditions, stoichiometric control of boron sources, and rigorous exclusion of moisture to prevent hydrolysis .
Basic: How can researchers ensure the purity of this compound post-synthesis?
Methodological Answer:
Purity is ensured through:
- Thin-layer chromatography (TLC) for real-time reaction monitoring .
- Column chromatography using silica gel or alumina for intermediate purification .
- Recrystallization from anhydrous solvents (e.g., THF/diethyl ether mixtures) to remove residual salts .
- Elemental analysis (C, H, B, F) to verify stoichiometric consistency .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles due to its GHS classification for severe skin/eye irritation .
- Ventilation: Use fume hoods to avoid inhalation of fine particulates .
- Storage: Keep in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent decomposition .
Advanced: How can reaction conditions be optimized for Suzuki-Miyaura coupling using this reagent?
Methodological Answer:
Key parameters include:
- Catalyst selection: Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced reactivity with trifluoroborate salts .
- Solvent system: Mixed polar solvents (e.g., THF/H₂O) to balance solubility and stability .
- Temperature: 60–80°C to accelerate cross-coupling without promoting side reactions .
- Base choice: Cs₂CO₃ or K₃PO₄ to maintain pH and prevent boronate decomposition .
Advanced: How is structural characterization performed for this compound?
Methodological Answer:
- Multinuclear NMR:
- X-ray crystallography: Single-crystal diffraction resolves stereoelectronic effects at the boron center (see analogous structures in ) .
- Mass spectrometry (HRMS): Validates molecular ion peaks (e.g., [M–K]⁻ via ESI-MS) .
Advanced: How can researchers resolve contradictory data in reported reaction yields?
Methodological Answer:
- Systematic parameter screening: Vary catalyst loading, solvent ratios, and temperature to identify optimal conditions .
- Reproducibility checks: Repeat experiments with rigorously dried reagents and standardized equipment .
- Side-reaction analysis: Use quenching studies (e.g., D₂O addition) to detect protodeboronation or hydrolysis byproducts .
Advanced: What computational methods elucidate the reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Models boron’s Lewis acidity and ligand exchange dynamics .
- Molecular docking: Predicts steric/electronic compatibility in cross-coupling reactions .
- Reaction pathway simulations: Identifies transition states for transmetallation steps in Suzuki-Miyaura mechanisms .
Advanced: How does the oxan-4-ylidene moiety influence boron-centered reactivity?
Methodological Answer:
- Steric effects: The cyclic ether substituent modulates boron’s accessibility for ligand exchange .
- Electronic effects: The electron-withdrawing oxan-4-ylidene group enhances boron’s electrophilicity, favoring transmetallation in cross-coupling .
- Comparative studies: Substitute with non-cyclic analogs (e.g., alkyltrifluoroborates) to isolate steric vs. electronic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
